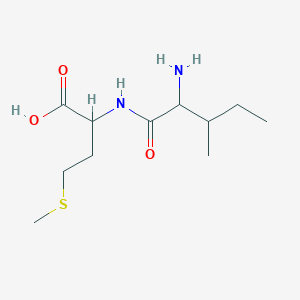

Isoleucylmethionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Ile-Met-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The reaction conditions typically involve the use of trifluoroacetic acid (TFA) for cleavage and deprotection, with various scavengers to protect sensitive amino acids during the process .

Industrial Production Methods

Industrial production of H-Ile-Met-OH may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial methods often optimize reaction conditions to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

H-Ile-Met-OH can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction of disulfide bonds in peptides containing cysteine residues.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating or alkylating agents.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced peptides with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Applications De Recherche Scientifique

H-Ile-Met-OH has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage.

Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and other biomolecules.

Medicine: Potential therapeutic applications due to its involvement in metabolic pathways and its antioxidant properties.

Mécanisme D'action

The mechanism of action of H-Ile-Met-OH involves its interaction with various molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a substrate for enzymes involved in peptide metabolism. Methionine residues in the peptide can undergo oxidation-reduction reactions, contributing to its antioxidant properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Isoleucyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

L-Methionyl-L-alanine: Contains methionine and alanine, offering different chemical reactivity and biological activity.

L-Isoleucyl-L-valine: Similar structure but with valine instead of methionine, affecting its chemical and biological properties.

Uniqueness

H-Ile-Met-OH is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, providing antioxidant properties. The combination of isoleucine and methionine also influences the peptide’s hydrophobicity and interactions with other biomolecules .

Propriétés

IUPAC Name |

2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-4-7(2)9(12)10(14)13-8(11(15)16)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYOFUHICRWDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Isoleucyl-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)

![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)